Cas no 58899-27-7 (3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone)

3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone structure
58899-27-7 structure
Nombre del producto:3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone
Número CAS:58899-27-7
MF:C13H15NO4
Megavatios:249.262503862381
CID:1612461
PubChem ID:12819315

3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone Propiedades químicas y físicas

Nombre e identificación

    • Butanoic acid, 4-[(1,2,3,4-tetrahydro-2-oxo-7-quinolinyl)oxy]-
    • 3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone
    • 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid
    • Butanoic acid, 4-((1,2,3,4-tetrahydro-2-oxo-7-quinolinyl)oxy)-
    • UNII-9K3DEA9SHF
    • Aripiprazole metabolite (OPC-3373), 1mg/ml in Ethanol
    • G53543
    • 4-((2-Oxo-3,4-dihydro-1H-quinolin-7-yl)oxy)butanoic acid
    • Aripiprazole metabolite (OPC-3373)
    • 9K3DEA9SHF
    • DB-348985
    • OPC-3373
    • 4-[(2-Oxo-3,4-dihydroquinolin-7(1H)-yl)oxy]butanoic Acid
    • SCHEMBL16059342
    • EN300-188172
    • 3,4-Dihydro-7-(3-carboxy)propoxy-2(1H)-quinolinone
    • Z1763357932
    • AKOS030631871
    • 58899-27-7
    • 3,4-Dihydro-7-(3'carboxy)propoxy-2(1H)-quinolinone
    • 4-((1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy)butanoic acid
    • MFCD28118698
    • Aripiprazole Metabolite
    • 4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butanoic acid
    • 4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butanoic acid
    • Butanoic acid, 4-[(1,2,3,4-tetrahydro-2-oxo-7-quinolinyl)oxy]-; 4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butanoic acid; 4-[(2-Oxo-3,4-dihydroquinolin-7(1H)-yl)oxy]butanoic Acid
    • Renchi: InChI=1S/C13H15NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3,5,8H,1-2,4,6-7H2,(H,14,15)(H,16,17)
    • Clave inchi: JLLAHJYNQOJXOM-UHFFFAOYSA-N
    • Sonrisas: C1CC(=O)NC2=C1C=CC(=C2)OCCCC(=O)O

Atributos calculados

  • Calidad precisa: 249.10015
  • Masa isotópica única: 249.10010796g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 5
  • Complejidad: 318
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.9
  • Superficie del Polo topológico: 75.6Ų

Propiedades experimentales

  • PSA: 75.63

3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM227346-1g
4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butanoic acid
58899-27-7 97%
1g
$865 2021-08-04
Enamine
EN300-188172-0.1g
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid
58899-27-7 95.0%
0.1g
$152.0 2025-02-19
Enamine
EN300-188172-0.25g
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid
58899-27-7 95.0%
0.25g
$216.0 2025-02-19
Enamine
EN300-188172-1.0g
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid
58899-27-7 95.0%
1.0g
$528.0 2025-02-19
Enamine
EN300-188172-0.5g
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid
58899-27-7 95.0%
0.5g
$407.0 2025-02-19
Enamine
EN300-188172-10g
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid
58899-27-7 95%
10g
$2269.0 2023-09-18
1PlusChem
1P00EK58-500mg
Aripiprazole Metabolite
58899-27-7 95%
500mg
$559.00 2025-02-27
A2B Chem LLC
AG78492-500mg
Aripiprazole Metabolite
58899-27-7 95%
500mg
$464.00 2024-04-19
abcr
AB425811-250mg
3,4-Dihydro-7-(3-carboxy)propoxy-2(1H)-quinolinone, 95%; .
58899-27-7 95%
250mg
€379.00 2024-08-03
abcr
AB425811-1g
3,4-Dihydro-7-(3-carboxy)propoxy-2(1H)-quinolinone, 95%; .
58899-27-7 95%
1g
€824.50 2024-08-03
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:58899-27-7)3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone
A1232482
Pureza:99%/99%
Cantidad:250mg/1g
Precio ($):225/489